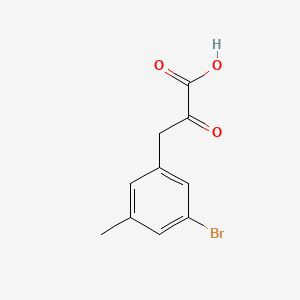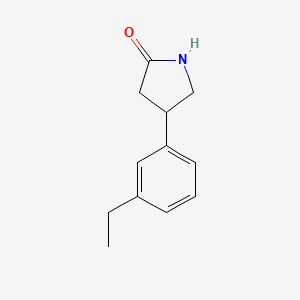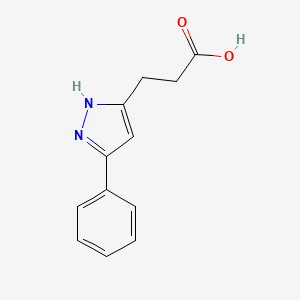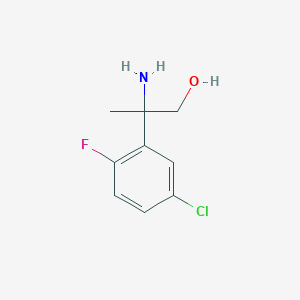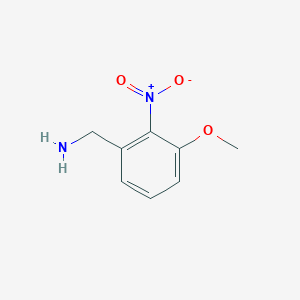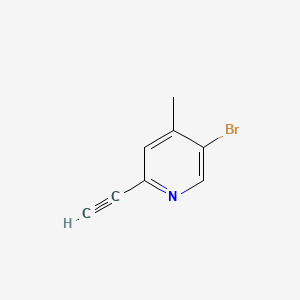![molecular formula C8H10FNO2 B13601012 4-[1-(Aminooxy)ethyl]-3-fluorophenol](/img/structure/B13601012.png)
4-[1-(Aminooxy)ethyl]-3-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(Aminooxy)ethyl]-3-fluorophenol is a chemical compound that features a phenol group substituted with a fluorine atom and an aminooxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Aminooxy)ethyl]-3-fluorophenol can be achieved through several methods. One common approach involves the alkylation of ethyl N-hydroxyacetimidate with methanesulfonates of functionally substituted alcohols, followed by the deprotection of the aminooxy group . This method provides a high overall yield and is a convenient alternative to the well-known reaction of N-hydroxyphthalimide with alcohols under Mitsunobu conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(Aminooxy)ethyl]-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminooxy group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[1-(Aminooxy)ethyl]-3-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[1-(Aminooxy)ethyl]-3-fluorophenol involves its ability to form stable oximes with carbonyl-containing compounds. This interaction can inhibit the activity of enzymes that rely on carbonyl groups for their function. The molecular targets and pathways involved include enzymes in amino acid metabolism and other biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminooxy-3-aminopropane: Another aminooxy compound with similar inhibitory properties.
α-Difluoromethylornithine: A well-known enzyme inhibitor used in similar applications.
Uniqueness
4-[1-(Aminooxy)ethyl]-3-fluorophenol is unique due to the presence of both a fluorine atom and an aminooxyethyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C8H10FNO2 |
|---|---|
Molekulargewicht |
171.17 g/mol |
IUPAC-Name |
4-(1-aminooxyethyl)-3-fluorophenol |
InChI |
InChI=1S/C8H10FNO2/c1-5(12-10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3 |
InChI-Schlüssel |
ZMWCBINVUKLMSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)O)F)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



